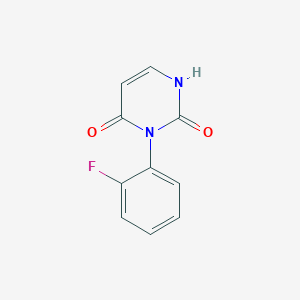

3-(2-フルオロフェニル)ピリミジン-2,4(1H,3H)-ジオン

説明

科学的研究の応用

がん治療:CDK2阻害

ピリミジンジオン化合物の誘導体の有望な用途の1つは、がん治療、特にサイクリン依存性キナーゼ2(CDK2)の阻害剤としての使用です。CDK2は、細胞周期を調節する重要なタンパク質であり、その阻害はがん細胞の増殖を防ぐことができます。 ピリミジンジオン構造を持つ化合物は合成されており、MCF-7(乳がん)およびHCT-116(大腸がん)を含むさまざまな癌細胞株に対して強力な細胞毒性を示すことが示されており、IC50値は有意な阻害を示しています .

抗がん剤設計

がんとの闘いを続けるために、これらの化合物は新しい抗がん剤の設計にも不可欠です。がん細胞内の特定の経路または酵素を標的にする新しい誘導体を合成することにより、研究者はより効果的で選択的な治療法を作成できます。 ピリミジンジオン骨格は、腫瘍細胞のアポトーシスと細胞周期停止を誘導できる小分子の設計における特権的な構造として機能します .

分子モデリング調査

計算化学の分野では、ピリミジンジオン構造は、生物学的標的との相互作用を理解するために分子モデリングで使用されます。これは、新しい化合物の有効性を予測し、より良い治療効果のためにその構造を最適化するのに役立ちます。 分子モデリング研究は、ピリミジンジオン誘導体がCDK2阻害剤として有望であることを裏付け、その結合親和性と作用機序に関する洞察を提供しています .

複素環誘導体の合成

ピリミジンジオンコアの汎用性により、さまざまな複素環誘導体の合成が可能になります。これらの誘導体は、他の薬理フォアを付加して、その生物活性を高めることができます。 たとえば、ピラゾロ[3,4-d]ピリミジンを1,2,3-トリアゾールに連結すると、特に腎臓がん細胞株に対して顕著な抗がん活性を示す化合物が得られています .

超音波支援合成

超音波支援合成などの革新的な合成法は、環境に優しく効率的な条件下で新しい化合物を生成するために、ピリミジンジオン構造を利用しています。 この技術は、収率を向上させ、反応時間を短縮することができ、これらの化合物の生産をより持続可能でスケーラブルなものにします .

生物有機化学研究

この化合物の構造は、生物有機化学において重要であり、そこで分子構造とその生物学的機能の関係を調査するために使用されます。 この分野の研究は、ピリミジンジオン誘導体の新しい生物学的活性と治療の可能性の発見につながる可能性があります .

薬理学的可能性の探求

ピリミジンジオンとその誘導体は、腫瘍学以外のさまざまな治療分野における薬理学的可能性について調査されています。 これには、抗ウイルス、抗菌、抗炎症特性を調査することが含まれており、幅広い疾患の新しい治療法の開発につながる可能性があります .

創薬と開発

最後に、この化合物は、創薬と開発のより広範なプロセスにおいて重要な役割を果たします。 その構造的特徴により、薬物ライブラリの作成や、多数の生物学的標的に対するハイスループットスクリーニングに適した候補となり、新しい薬物の発見を加速します .

作用機序

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

Similar compounds have been shown to inhibit cdk2 . Inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from entering the S phase, which is the DNA synthesis phase .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle progression . CDK2 is involved in the G1/S transition of the cell cycle, and its inhibition can lead to cell cycle arrest .

Result of Action

Similar compounds have been shown to inhibit the growth of various cell lines . Inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from entering the S phase, which can result in the inhibition of cell proliferation .

生化学分析

Biochemical Properties

3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell proliferation. Additionally, this compound has shown interactions with other proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione on various cell types have been extensively studied. In cancer cell lines such as MCF-7 and HCT-116, this compound has demonstrated significant cytotoxicity, leading to reduced cell viability . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy balance within the cell .

Molecular Mechanism

At the molecular level, 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDK2 by binding to its active site, preventing the phosphorylation of target proteins required for cell cycle progression . This binding interaction is facilitated by the fluorophenyl group, which enhances the compound’s affinity for the enzyme. Additionally, 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione have been studied in laboratory settings. Over time, the compound has been observed to maintain its stability under various conditions, making it suitable for long-term studies . Degradation products have been identified, which may influence the compound’s efficacy and safety . Long-term effects on cellular function have also been noted, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione vary with dosage. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity and contribute to the overall effects of the compound . Additionally, the compound has been shown to influence metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as the presence of binding proteins and the compound’s physicochemical properties .

Subcellular Localization

3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, it has been observed in the cytoplasm, where it influences cellular metabolism and signaling pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .

特性

IUPAC Name |

3-(2-fluorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKSVJCDNDMFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CNC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

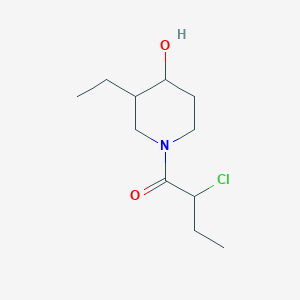

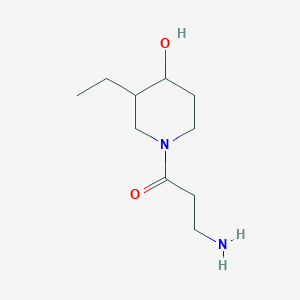

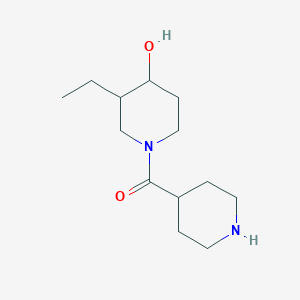

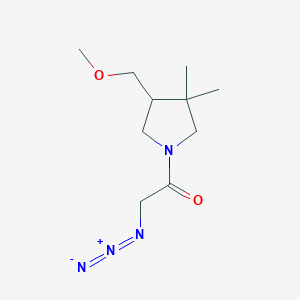

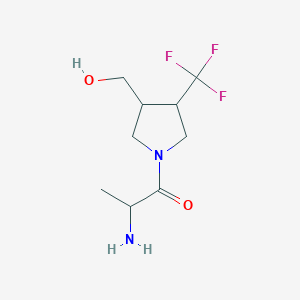

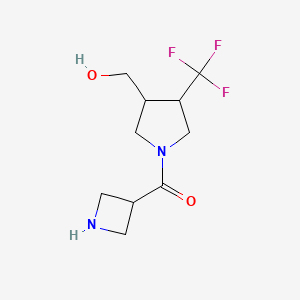

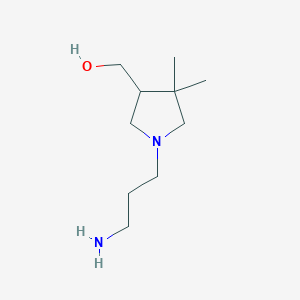

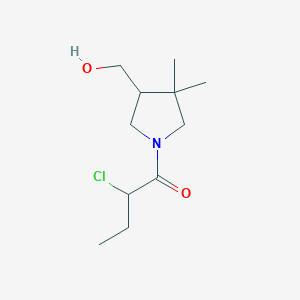

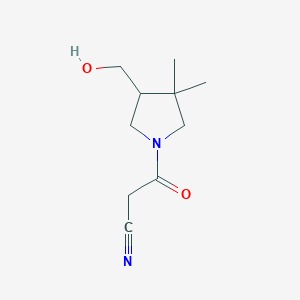

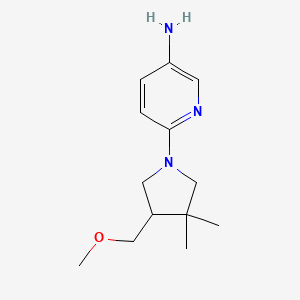

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481341.png)

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481351.png)

![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481352.png)